molecular formula C28H44O B602421 5,6-trans-Vitamin D2 CAS No. 51744-66-2

5,6-trans-Vitamin D2

Cat. No. B602421
CAS RN: 51744-66-2
M. Wt: 396.659
InChI Key: MECHNRXZTMCUDQ-HJEOZGDWSA-N
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Description

5,6-trans-Vitamin D2 is an isomer of Vitamin D2 . It is commonly used for the prevention and treatment of vitamin D deficiency and associated diseases, and also used for hypoparathyroidism .


Synthesis Analysis

Vitamin D2 is produced from its precursor ergosterol under the impact of ultraviolet (UV) light . This process is accompanied by the formation of various isomers that partly co-elute with the target compound and are currently difficult to analyze .


Molecular Structure Analysis

The molecular formula of 5,6-trans-Vitamin D2 is C28H44O . The molecular weight is 396.65 .


Chemical Reactions Analysis

Vitamin D metabolites, including 5,6-trans-Vitamin D2, require hydroxylation in order to become biologically active in the human body . The in vivo synthesis of the predominant two biologically active metabolites of vitamin D occurs in two steps .


Physical And Chemical Properties Analysis

5,6-trans-Vitamin D2 and other Vitamin D metabolites have similar physical and chemical properties . They are lipid-soluble secosteroids responsible for a variety of biological effects .

Scientific Research Applications

  • Dermatology and Photobiology

    • Vitamin D and its derivatives play a crucial role in skin health and disease. They are involved in the regulation of skin cell growth, differentiation, and immune functions .
    • The production of 5,6-trans-Vitamin D3, a derivative of Vitamin D, occurs when singlet oxygen, photosensitizers, and longer UVR wavelength lead to further isomerization and degradation .
    • The outcomes of this process include the production of 5,6-trans-vitamin D3, suprasterols, iso-tachysterols, and cholesta-5,7,9(11)-triene .
  • Health and Disease

    • Vitamin D insufficiency or deficiency (VDD) is a prevalent condition in the general population. Vitamin D is necessary for optimal bone mineralization, but apart from the bone effects, preclinical and observational studies have suggested that Vitamin D may have pleiotropic actions .
    • The mechanisms through which Vitamin D may exert an important role in the pathophysiology of various disorders are being studied. The impact of VDD and of Vitamin D supplementation on each disorder is also being researched .
  • Pharmaceutical Sciences

    • Various delivery systems, including solid lipid nanoparticles, nanoemulsion, self-emulsifying drug delivery systems, polymeric nanoparticles and solid dispersion, are being developed for the efficient delivery of Vitamin D .
    • These methods aim to improve the bioavailability and therapeutic efficacy of Vitamin D and its derivatives .
  • Photobiology of Vitamin D

    • The photosynthesis of Vitamin D involves the photochemical transformation of 7-dehydrocholesterol (7DHC) after it absorbs UVB energy, resulting in the production of pre-D3 .
    • The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to further isomerization and degradation with the production of 5,6-trans-vitamin D3, suprasterols, iso-tachysterols, and cholesta-5,7,9(11)-triene .
    • For decades, only D3 was considered a prohormone, with lumisterol, tachysterol, and other derivatives considered as only biologically inert compounds or products of degradation .
  • COVID-19 Research

    • 5,6-trans-Vitamin D2 is being used in COVID-19 research .
    • It is available as a high-quality, certified reference material for purchase online .
  • Laboratory Chemicals

    • 5,6-trans-Vitamin D2 is used as a laboratory chemical and in the manufacture of substances .
  • Photobiology of Vitamin D

    • The photosynthesis of Vitamin D involves the photochemical transformation of 7-dehydrocholesterol (7DHC) after it absorbs UVB energy, resulting in the production of pre-D3 .
    • The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to further isomerization and degradation with the production of 5,6-trans-vitamin D3, suprasterols, iso-tachysterols, and cholesta-5,7,9(11)-triene .
    • For decades, only D3 was considered a prohormone, with lumisterol, tachysterol, and other derivatives considered as only biologically inert compounds or products of degradation .
  • COVID-19 Research

    • 5,6-trans-Vitamin D2 is being used in COVID-19 research .
    • It is available as a high-quality, certified reference material for purchase online .
  • Laboratory Chemicals

    • 5,6-trans-Vitamin D2 is used as a laboratory chemical and in the manufacture of substances .

Safety And Hazards

As a controlled product, documentation may be required to meet relevant regulations . More research is needed to fully understand the safety and hazards associated with 5,6-trans-Vitamin D2.

Future Directions

Despite the vast literature on the pleiotropic actions of Vitamin D, future research approaches that consider and circumvent the inherent difficulties in studying the effects of Vitamin D supplementation on health outcomes are needed to assess the potential beneficial effects of Vitamin D . The evaluation of the whole Vitamin D endocrine system, rather than only of 25-hydroxyvitamin D levels before and after treatment, use of adequate and physiologic Vitamin D dosing, grouping based on the achieved Vitamin D levels rather than the amount of Vitamin D supplementation subjects may receive, and sufficiently long follow-up are some of the aspects that need to be carefully considered in future studies .

properties

IUPAC Name

(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13+/t20-,22+,25-,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECHNRXZTMCUDQ-VLOQVYPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-trans-Vitamin D2

CAS RN

51744-66-2
Record name (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5E,7E,22E)-9,10-SECOERGOSTA-5,7,10(19),22-TETRAEN-3.BETA.-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYM8W766XP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
37
Citations
T Kobayashi, A Adachi… - J. Nutr. Sci. Vitaminol …, 1973 - scholar.archive.org
The determination of vitamin D2 isomers in mixtures was investigated in order to use in kinetic experiments on their isomerization with acidic reagents. Vitamin D2, pre-D2, 5, 6-trans-D2…
Number of citations: 16 scholar.archive.org
T Kobayashi - The Journal of vitaminology, 1967 - jstage.jst.go.jp
RESULTS Each materials was dissolved in acetone to make 1 to 2% concentration, and the gas chromatographic method mentioned above was applied to these solutions. The …
Number of citations: 13 www.jstage.jst.go.jp
小林正 - The Journal of Vitaminology, 1967 - jlc.jst.go.jp
Two methods of alumina column chromatography, method I and II, for the identification of vitamin D 2 , 5, 6-trans vitamin D 2 , isocalciferol, isotachysterol 2 , tachystrol 2 , lumisterol 2 …
Number of citations: 4 jlc.jst.go.jp
T KOBAYSHI, A ADACHI - Journal of Nutritional Science and …, 1973 - jstage.jst.go.jp
The determination of vitamin D 2 isomers in mixtures was investigated in order to use in kinetic experiments on their isomerization with acidic reagents. Vitamin D 2, pre-D 2, 5, 6-trans-D …
Number of citations: 0 www.jstage.jst.go.jp
T KOBAYASHI - The Journal of vitaminology, 1967 - jstage.jst.go.jp
RESULTS 1. Separation of Mixtures of Vitamin D2, 5, 6-trans Vitamin D2, Isocalciferol and Isotachysterol2 According to Method I The samples of vitamin D2 and its related compounds …
Number of citations: 8 www.jstage.jst.go.jp
K TSUKIDA, K AKUTSU, M ITO - Journal of Nutritional Science and …, 1976 - jstage.jst.go.jp
Simultaneous determination of vitamin D2 and its isomers, with the aid of pmr employing a paramagnetic shift reagent Eu (dpm) 3, is presented. Thus, a mixture of vitamin D2 isomers is …
Number of citations: 9 www.jstage.jst.go.jp
K Sommer, M Hillinger, A Eigenmann, W Vetter - 2022 - d-nb.info
Vitamin D2 is produced from its precursor ergosterol under the impact of ultraviolet (UV) light which is also commercially carried out to increase vitamin D2 contents in mushrooms (‘…
Number of citations: 0 d-nb.info
K Tsukida - Methods in Enzymology, 1980 - Elsevier
Publisher Summary This chapter discusses the study analyzing vitamin D 2 isomers. There exist two important facets of vitamin D analysis. One is an establishment of microanalysis of …
Number of citations: 10 www.sciencedirect.com
S Yamada, H Takayama - Chemistry Letters, 1979 - journal.csj.jp
Vitamin D 2 reacted rapidly with liquid sulfur dioxide at the Δ 5,10(19) -diene part to give the α and the β-face adducts in about 1:1 ratio. Both adducts extruded sulfur dioxide by …
Number of citations: 27 www.journal.csj.jp
A Mourino, WH Okamura - The Journal of Organic Chemistry, 1978 - ACS Publications
Vitamin D2 (la), its benzoate (lb), 5, 6-írarcs-vitamin D2 (2a), and its benzoate (2b) were each treated with 9-borabicyclo [3.3. 1] nonane and then oxidized with basic hydrogen peroxide …
Number of citations: 29 pubs.acs.org

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